N-Allylisatoic anhydride

Vue d'ensemble

Description

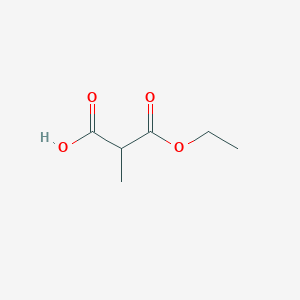

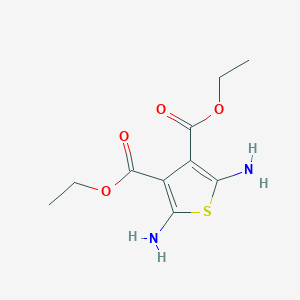

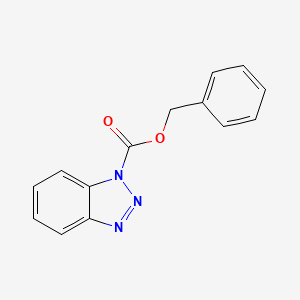

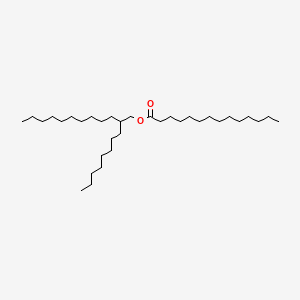

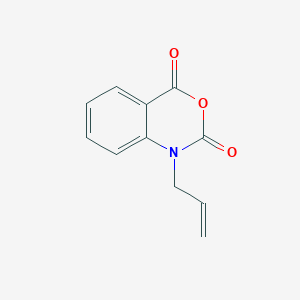

N-Allylisatoic anhydride (NAA) is an organic compound with the chemical formula C9H7NO3. It appears as a white to yellow crystalline powder and is commonly used as a reagent in organic chemistry .

Synthesis Analysis

NAA can be synthesized through various methods, including cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone .

Molecular Structure Analysis

The molecular structure of NAA consists of a benzo[d][1,3]oxazine-2,4-dione ring. It contains functional groups that play a crucial role in its reactivity and biological interactions .

Chemical Reactions Analysis

NAA can undergo various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Its reactivity is influenced by the presence of the anhydride functional group .

Physical And Chemical Properties Analysis

NAA is a white to yellow crystalline powder. Its solubility, melting point, boiling point, and other physical properties are relevant for its applications in organic synthesis .

Applications De Recherche Scientifique

Hydrolysis Studies

One of the key areas of research involving compounds like N-Allylisatoic anhydride is in understanding their hydrolysis. Bezemer and Rutan (2001) focused on the hydrolysis of Ally, a sulfonylurea herbicide, using liquid chromatography and mass spectrometry. This study is significant as it provides insights into the chemical behavior of similar compounds under various conditions, such as different pHs and temperatures (Bezemer & Rutan, 2001).

Asymmetric Allylic Alkylation

Trost, Zhang, and Sieber (2010) explored metal catalyzed asymmetric allylic alkylation (AAA) reactions, a pivotal area in organic chemistry. This process, involving heteroatom-centered nucleophiles, is essential for asymmetric C–X bond formation. This research can be extended to understand the reactivity and potential applications of N-Allylisatoic anhydride in forming complex organic structures (Trost, Zhang, & Sieber, 2010).

Applications in Organic Synthesis

Yuchen Tang, Fettinger, and Shaw (2009) reported on the reactions of substituted maleic anhydrides with imines, leading to polycyclic lactam products. Such studies provide a framework for understanding how N-Allylisatoic anhydride could be utilized in the synthesis of complex nitrogen heterocycles, which are valuable in various chemical applications (Tang, Fettinger, & Shaw, 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-prop-2-enyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKDXKUIKQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352830 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylisatoic anhydride | |

CAS RN |

50784-07-1 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.